![molecular formula C15H24N2O2 B7493963 Cyclopentyl-[4-(2-methylcyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7493963.png)
Cyclopentyl-[4-(2-methylcyclopropanecarbonyl)piperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentyl-[4-(2-methylcyclopropanecarbonyl)piperazin-1-yl]methanone, also known as CPP-115, is a novel GABA aminotransferase inhibitor. It is a compound that has gained significant attention in recent years due to its potential therapeutic applications in various neurological and psychiatric disorders. CPP-115 has been shown to enhance the activity of the neurotransmitter GABA in the brain, which can have a calming effect and help to reduce anxiety and seizures. In
科学的研究の応用
Cyclopentyl-[4-(2-methylcyclopropanecarbonyl)piperazin-1-yl]methanone has been studied extensively in preclinical models of epilepsy, depression, and anxiety. In animal studies, Cyclopentyl-[4-(2-methylcyclopropanecarbonyl)piperazin-1-yl]methanone has been shown to reduce seizure activity and increase the duration of seizures, indicating that it may be a potential treatment for epilepsy. Additionally, Cyclopentyl-[4-(2-methylcyclopropanecarbonyl)piperazin-1-yl]methanone has been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may be useful in treating these disorders in humans.
作用機序
Cyclopentyl-[4-(2-methylcyclopropanecarbonyl)piperazin-1-yl]methanone works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down the neurotransmitter GABA in the brain. By inhibiting this enzyme, Cyclopentyl-[4-(2-methylcyclopropanecarbonyl)piperazin-1-yl]methanone increases the levels of GABA in the brain, which can have a calming effect and help to reduce anxiety and seizures. The exact mechanism of action of Cyclopentyl-[4-(2-methylcyclopropanecarbonyl)piperazin-1-yl]methanone is still being studied, but it is thought to act by binding to the active site of GABA aminotransferase and preventing it from functioning properly.
Biochemical and Physiological Effects:
Cyclopentyl-[4-(2-methylcyclopropanecarbonyl)piperazin-1-yl]methanone has been shown to increase the levels of GABA in the brain, which can have a number of physiological effects. GABA is an inhibitory neurotransmitter, meaning that it can reduce the activity of neurons in the brain. This can have a calming effect and help to reduce anxiety and seizures. Additionally, GABA is involved in the regulation of sleep, mood, and pain perception, so increasing its levels in the brain may have beneficial effects in these areas as well.
実験室実験の利点と制限
One advantage of Cyclopentyl-[4-(2-methylcyclopropanecarbonyl)piperazin-1-yl]methanone is that it is a highly selective inhibitor of GABA aminotransferase, meaning that it does not affect other enzymes or neurotransmitters in the brain. This makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of Cyclopentyl-[4-(2-methylcyclopropanecarbonyl)piperazin-1-yl]methanone is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on Cyclopentyl-[4-(2-methylcyclopropanecarbonyl)piperazin-1-yl]methanone. One area of interest is the use of Cyclopentyl-[4-(2-methylcyclopropanecarbonyl)piperazin-1-yl]methanone in combination with other drugs for the treatment of epilepsy, depression, and anxiety. Additionally, there is interest in developing more potent and selective inhibitors of GABA aminotransferase based on the structure of Cyclopentyl-[4-(2-methylcyclopropanecarbonyl)piperazin-1-yl]methanone. Finally, there is a need for further studies to elucidate the mechanism of action of Cyclopentyl-[4-(2-methylcyclopropanecarbonyl)piperazin-1-yl]methanone and its effects on other neurotransmitters and enzymes in the brain.
合成法
Cyclopentyl-[4-(2-methylcyclopropanecarbonyl)piperazin-1-yl]methanone can be synthesized by reacting 4-(2-methylcyclopropanecarbonyl)piperazine with cyclopentanone in the presence of a base, such as potassium carbonate. The reaction is carried out in a solvent, such as acetonitrile, and the product is purified by column chromatography. The yield of Cyclopentyl-[4-(2-methylcyclopropanecarbonyl)piperazin-1-yl]methanone is typically around 60-70%, and the purity can be verified using analytical techniques such as NMR spectroscopy and HPLC.
特性
IUPAC Name |
cyclopentyl-[4-(2-methylcyclopropanecarbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-11-10-13(11)15(19)17-8-6-16(7-9-17)14(18)12-4-2-3-5-12/h11-13H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXKQHBRXTUDKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N2CCN(CC2)C(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

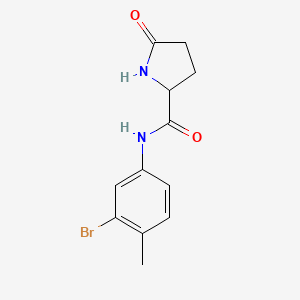

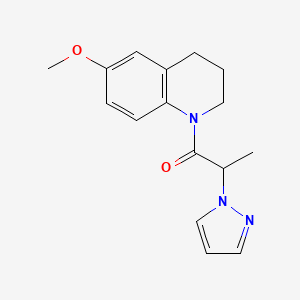
![1-Cyclopropyl-6-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-1-carbonyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7493927.png)

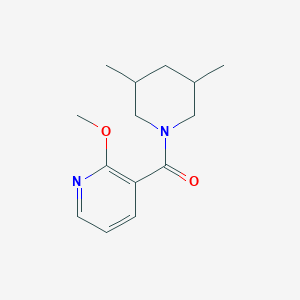

![Pentyl 2-[(3-bromobenzoyl)amino]-1-(2-methoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B7493946.png)
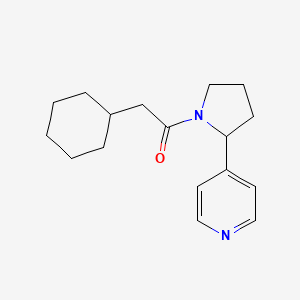


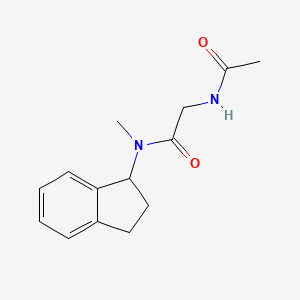

![N-[1-(1-benzofuran-2-yl)ethyl]-5-bromo-N-methylthiophene-2-carboxamide](/img/structure/B7493988.png)